N-(4-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide
Description
N-(4-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide is a piperazine-based carbothioamide derivative featuring a 4-methylphenyl group at the N-terminal and a trans-cinnamyl [(2E)-3-phenylprop-2-en-1-yl] substituent at the 4-position of the piperazine ring. For instance, analogous compounds such as N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide (CAS 431891-08-6) share the same core scaffold, differing only in the aryl substituent (4-Cl vs. 4-CH₃) . These compounds are typically synthesized via nucleophilic substitution reactions between isocyanates or isothiocyanates and substituted piperazines, as seen in related syntheses .
Properties
IUPAC Name |
N-(4-methylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3S/c1-18-9-11-20(12-10-18)22-21(25)24-16-14-23(15-17-24)13-5-8-19-6-3-2-4-7-19/h2-12H,13-17H2,1H3,(H,22,25)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEIHTIGYRZCMY-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide, a compound with diverse biological activities, has garnered attention in pharmacological research. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and neuroprotective properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 320.48 g/mol. The compound features a piperazine core substituted with a thioamide group and an alkene side chain, which are crucial for its biological interactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of piperazine-based compounds exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Glioblastoma
A study evaluated the cytotoxic potential of several thiosemicarbazones derived from piperazine against glioblastoma multiforme and breast adenocarcinoma cells. The results indicated that this compound showed potent antiproliferative activity at low concentrations (nanomolar range). Morphological changes consistent with apoptosis were observed, such as cell shrinkage and chromatin condensation .
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | Glioblastoma | 50 | Induction of apoptosis |
| Etoposide | Glioblastoma | 120 | Topoisomerase II inhibition |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro studies revealed that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Research Findings: Antibacterial Efficacy
In a comparative analysis, the compound was tested against standard strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that it is more effective than some commonly used antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Penicillin | 16 |
| Escherichia coli | 16 | Ampicillin | 32 |
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. Research indicates that it can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's.
Inhibition Studies
A recent study reported the compound's AChE inhibition with an IC50 value comparable to known inhibitors. This suggests potential therapeutic applications in managing cognitive decline.
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.5 |
| Donepezil | 0.12 |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the aryl group (R) and modifications to the piperazine-carbothioamide scaffold significantly influence physical properties, synthetic yields, and biological activity. Key analogs include:
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
